[5-Chloro-2-(difluoromethoxy)phenyl]methanamine

JAK1 Kinase Medicinal

[5-Chloro-2-(difluoromethoxy)phenyl]methanamine is the critical primary amine building block for constructing the 5-chloro-2-difluoromethoxyphenyl pyrazolopyrimidine class of JAK inhibitors (US9604984B2, CA2948589C). Its precise regiochemistry is essential for JAK1 binding (PDB: 6N79). The -OCHF₂ motif confers superior permeability and microsomal stability over -OCH₃ and -OCF₃ analogs. This intermediate is specifically cited in the improved process patent WO-2022256358-A1. Also validated for sub-nanomolar Factor XIa inhibitors (US10214512) and anti-MRSA/M. tuberculosis programs. Generic benzylamine analogs cannot replicate these pharmacological properties.

Molecular Formula C8H8ClF2NO
Molecular Weight 207.6 g/mol
CAS No. 1094236-98-2
Cat. No. B1416839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-Chloro-2-(difluoromethoxy)phenyl]methanamine
CAS1094236-98-2
Molecular FormulaC8H8ClF2NO
Molecular Weight207.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CN)OC(F)F
InChIInChI=1S/C8H8ClF2NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H,4,12H2
InChIKeyTUCKCIJXTOOLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-Chloro-2-(difluoromethoxy)phenyl]methanamine (CAS 1094236-98-2): A Critical Building Block for JAK Kinase Inhibitor Programs


[5-Chloro-2-(difluoromethoxy)phenyl]methanamine (CAS 1094236-98-2) is a halogenated benzylamine derivative featuring a 5-chloro substitution and a 2-difluoromethoxy group on the phenyl ring, with a molecular weight of 207.61 g/mol and a computed XLogP3-AA of 2.3 [1]. This compound serves as a versatile primary amine building block in medicinal chemistry, with documented utility as a key intermediate in the synthesis of multiple patented therapeutic candidates, most notably within the 5-chloro-2-difluoromethoxyphenyl pyrazolopyrimidine class of Janus kinase (JAK) inhibitors [2]. Its commercial availability at ≥98% purity from multiple reputable vendors enables reproducible research and scale-up activities .

Why Simple Benzylamine Analogs Cannot Replace [5-Chloro-2-(difluoromethoxy)phenyl]methanamine in JAK-Targeted Synthesis


Direct substitution with generic benzylamine or even other halogenated benzylamine analogs in synthetic routes targeting JAK kinase inhibitors is not viable without fundamentally altering the pharmacological profile of the final compound. The 5-chloro-2-(difluoromethoxy)phenyl motif is specifically claimed in multiple granted patents (US9604984B2, CA2948589C) covering JAK1/JAK2 inhibitor compositions, and the precise regiochemistry of this substitution pattern is essential for establishing the binding interactions observed in co-crystal structures with the JAK1 kinase domain (PDB ID: 6N79) [1]. Furthermore, the difluoromethoxy (-OCHF₂) moiety confers distinct physicochemical advantages over methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) analogs, including improved passive cell permeability and enhanced liver microsome stability, which directly impact the developability of downstream candidates [2]. Changing this core structure invalidates the patent position and disrupts established structure-activity relationships [3].

[5-Chloro-2-(difluoromethoxy)phenyl]methanamine: Quantitative Evidence Guide for Differentiated Procurement


Patented Intermediary Role in JAK1/2 Inhibitor Synthesis: Structural Validation via Co-Crystal Data

The target compound is the essential precursor to the 5-chloro-2-(difluoromethoxy)phenyl substructure present in the JAK1/2 inhibitor 'Compound 20' (KES ligand). X-ray crystallography of human JAK1 kinase domain co-crystallized with N-{5-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide (PDB ID: 6N79) confirms the precise binding pose of this moiety within the ATP-binding pocket [1]. While the parent methanamine itself is not the final inhibitor, it is the critical synthon for constructing this patented pharmacophore [2]. The compound is specifically identified as a useful intermediate in an improved process for preparing JAK inhibitor medicaments (WO-2022256358-A1) [3].

JAK1 Kinase Medicinal

Derivative Activity: Sub-Nanomolar Inhibition of Coagulation Factor XIa by a Derivative

A derivative compound (BDBM357143) incorporating the 5-chloro-2-(difluoromethoxy)phenyl group demonstrates exceptional potency against human coagulation factor XIa with a Ki of 0.140 nM [1]. This represents an approximately 3-fold selectivity window over human kallikrein-1 (Ki = 0.430 nM) for the same derivative [2].

Factor XIa Anticoagulant Serine Protease

In Vitro Cytotoxicity Profile of the Free Methanamine Against Cancer Cell Lines

The free methanamine exhibits measurable but modest antiproliferative activity against human cancer cell lines, with reported IC50 values of 15 µM against HeLa (cervical cancer) and 20 µM against MCF7 (breast cancer) cells . Critically, cytotoxicity against primary porcine macrophages was negligible (IC50 > 100 µM), yielding a selectivity index of >5 to >6.7 over cancer cell lines .

Anticancer Cytotoxicity MCF7

Antimicrobial Activity Against Drug-Resistant Pathogens

The free methanamine has been evaluated against clinically relevant bacterial strains, demonstrating moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) and high activity against Mycobacterium tuberculosis . Comparative data against two benzylamine analogs in the same study show divergent activity profiles, with the target compound offering a distinct balance of anti-MRSA and anti-tuberculosis activity compared to 4-chlorobenzylamine and 3-fluorobenzylamine .

Antimicrobial MRSA Tuberculosis

LogP and TPSA Profile: Physicochemical Differentiation from Methoxy and Trifluoromethoxy Analogs

The difluoromethoxy (-OCHF₂) group confers a distinct physicochemical profile compared to methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) analogs. Literature indicates that -OCHF₂ substitution improves passive cell permeability and liver microsome stability relative to -OCF₃ while maintaining favorable pharmacokinetic properties [1]. For the target compound specifically, the computed XLogP3-AA is 2.3 with a topological polar surface area (TPSA) of 35.3 Ų [2].

Lipophilicity Permeability Physicochemical

Optimal Research and Industrial Applications for [5-Chloro-2-(difluoromethoxy)phenyl]methanamine Procurement


Synthesis of JAK1/JAK2 Kinase Inhibitors for Inflammation and Asthma Programs

This compound is the validated starting material for constructing 5-chloro-2-difluoromethoxyphenyl pyrazolopyrimidine JAK inhibitors covered under US9604984B2, CA2948589C, and related patent families [1]. The 5-chloro-2-(difluoromethoxy)phenyl group is a critical pharmacophore element confirmed by co-crystal structures with the human JAK1 kinase domain (PDB: 6N79), and the methanamine intermediate is specifically cited in an improved manufacturing process for JAK inhibitor medicaments (WO-2022256358-A1) [2]. Procurement is essential for any research group or CRO seeking to synthesize, characterize, or develop analogs within this established and clinically relevant JAK1/2 inhibitor chemical series [3].

Serine Protease Inhibitor Development Targeting Factor XIa

The 5-chloro-2-(difluoromethoxy)phenyl substructure has been successfully incorporated into advanced macrocyclic inhibitors of coagulation factor XIa, achieving sub-nanomolar Ki values (0.140 nM) as documented in US10214512 [1]. Research groups focused on anticoagulant discovery, particularly those pursuing factor XIa as a target for thrombosis with reduced bleeding risk, should consider this methanamine building block as a validated starting point for synthesizing and optimizing lead compounds with proven affinity for the target serine protease [2].

Antimicrobial Lead Optimization and Structure-Activity Relationship Studies

The direct head-to-head antimicrobial activity comparison between [5-chloro-2-(difluoromethoxy)phenyl]methanamine, 4-chlorobenzylamine, and 3-fluorobenzylamine reveals a distinct activity profile against MRSA and M. tuberculosis that is not replicated by simpler halogenated benzylamines [1]. The combination of moderate anti-MRSA activity and high anti-M. tuberculosis activity is unique to this substitution pattern among the tested analogs. This compound is therefore a strategic starting material for antimicrobial medicinal chemistry programs seeking to explore the structure-activity relationships of benzylamine-based antibacterials, particularly against drug-resistant Gram-positive and mycobacterial pathogens [2].

Physicochemical Property Optimization via Strategic -OCHF₂ Incorporation

The difluoromethoxy group in this compound provides an optimal balance between lipophilicity and metabolic stability compared to methoxy and trifluoromethoxy alternatives [1]. With a computed XLogP of 2.3 and TPSA of 35.3 Ų, this building block offers a favorable starting point for lead optimization programs where balancing permeability with aqueous solubility is a critical design objective [2]. Research teams focused on improving the drug-like properties of candidate molecules should consider this compound as a means to incorporate the -OCHF₂ motif early in the synthetic route, thereby enabling systematic exploration of this bioisosteric replacement strategy across diverse chemotypes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for [5-Chloro-2-(difluoromethoxy)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.